molecular formula C13H12N2O B15489248 2-Phenyl-4-prop-2-enoxypyrimidine CAS No. 6203-91-4

2-Phenyl-4-prop-2-enoxypyrimidine

Cat. No.: B15489248
CAS No.: 6203-91-4
M. Wt: 212.25 g/mol
InChI Key: TZXVVKAADCAVOK-UHFFFAOYSA-N
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Description

2-Phenyl-4-prop-2-enoxypyrimidine is a chemical compound featuring a pyrimidine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery. The pyrimidine ring is an electron-rich aromatic heterocycle that serves as a fundamental building block in nucleic acids and is known for its versatility in interacting with various biological targets . This specific derivative is substituted at the 2-position with a phenyl group and at the 4-position with a prop-2-enoxy (allyloxy) chain. The allyloxy group can serve as a potential handle for further chemical modification or may contribute to the compound's binding properties. Pyrimidine-based compounds, particularly 2-phenylpyrimidine derivatives, are of significant interest in pharmaceutical research. They have been extensively explored as inhibitors for various biological targets. For instance, similar structural motifs have been investigated as novel antifungal agents that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key target in the ergosterol biosynthesis pathway . Other 2-phenylpyrimidine derivatives have been developed as potent inhibitors of Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignant tumors, and as dual inhibitors of CDK2 and CDK9 for cancer therapy . Furthermore, fused pyrimidine-thiophene derivatives have shown promise as focal adhesion kinase (FAK) inhibitors in anti-glioma research . Researchers value this chemotype because the pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . This compound is supplied for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

6203-91-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-phenyl-4-prop-2-enoxypyrimidine

InChI

InChI=1S/C13H12N2O/c1-2-10-16-12-8-9-14-13(15-12)11-6-4-3-5-7-11/h2-9H,1,10H2

InChI Key

TZXVVKAADCAVOK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound methyl 2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate (, CAS: 131860-33-8) serves as a relevant analog . Key differences include:

  • Substituents: The analog contains a cyano group (electron-withdrawing) and an ester moiety, whereas 2-Phenyl-4-prop-2-enoxypyrimidine has a simpler propenoxy group (electron-donating via resonance).
  • Molecular Weight: The analog’s molecular weight (433.42 g/mol) is nearly double that of this compound (~212.25 g/mol), influencing solubility and diffusion properties.
Table 1: Key Structural and Physical Properties
Property This compound Methyl 2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate
Molecular Formula C₁₃H₁₂N₂O C₂₃H₁₉N₃O₆
Molecular Weight (g/mol) 212.25 433.42
Key Substituents Phenyl, propenoxy Cyano, ester, methoxy
H-Bond Acceptors 2 (pyrimidine N, ether O) 6 (pyrimidine N, ester O, cyano N, ether O)
Predicted Solubility Low (non-polar substituents) Moderate (polar groups enhance solubility)

Crystallographic and Hydrogen-Bonding Behavior

  • This compound: The propenoxy group’s conformational flexibility may lead to less directional hydrogen bonding, resulting in varied crystal packing motifs. Its phenyl group facilitates π-π stacking, which could dominate over weaker C–H···O/N interactions .
  • Analog (): The cyano and ester groups introduce stronger hydrogen-bond acceptors, likely producing more rigid, ordered crystals. Graph set analysis would reveal motifs like R₂²(8) (common for esters) or C(6) chains (for cyano interactions) .

Reactivity and Functionalization

  • Electrophilic Substitution: The phenyl group in this compound may undergo electrophilic aromatic substitution, whereas the analog’s electron-withdrawing cyano group deactivates its aromatic ring.
  • Allyloxy Group Reactivity: The propenoxy moiety in the target compound could participate in cycloaddition reactions (e.g., Diels-Alder), unlike the saturated ethers in the analog.

Research Implications and Limitations

Further studies should focus on:

  • Experimental determination of its hydrogen-bonding network using SHELX-based refinements .
  • Comparative solubility and stability assays against analogs with varying substituents.

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-4-prop-2-enoxypyrimidine, and how do reaction conditions influence yield?

Methodology :

  • Step 1 : Base-catalyzed nucleophilic substitution between 2-phenylpyrimidine derivatives and allyl halides (e.g., allyl bromide) under reflux in aprotic solvents like DMF or THF.
  • Step 2 : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the allyl group.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
  • Key Factors : Excess allyl halide (1.5–2 eq.) improves conversion rates, while strong bases (e.g., K₂CO₃) enhance nucleophilicity .

Q. How should researchers characterize the purity and structure of this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for diagnostic signals:
    • Pyrimidine protons: δ 8.2–8.8 ppm (aromatic region).
    • Allyloxy group: δ 4.5–5.5 ppm (CH₂–O and vinyl protons).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, N composition within ±0.3% deviation .

Q. What safety protocols are recommended given limited toxicity data for this compound?

Methodology :

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water if exposed .
  • Toxicity Extrapolation : Assume hazards analogous to pyrimidine derivatives (e.g., 2-aminopyrimidine), which may cause respiratory irritation or sensitization .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

Methodology :

  • Graph Set Analysis : Use crystallographic data to classify hydrogen bonds (e.g., R₂²(8) motifs) and predict packing motifs.
  • SHELX Refinement : Refine X-ray diffraction data with SHELXL to resolve disorder in the allyloxy group .

Q. How to resolve contradictions in crystallographic data for allyloxy-substituted pyrimidines?

Methodology :

  • Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and CCDC Mercury to analyze intermolecular interactions.
  • Twinned Data : Employ SHELXL’s TWIN/BASF commands for refinement of non-merohedral twinning .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Methodology :

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using Gaussian or Schrödinger Suite.
  • Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina and validate with MD simulations .

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

Comparative Analysis :

Analog Key Structural Difference Impact
4-(4-Chlorophenyl) derivativeCl substitution on phenylEnhanced electrophilicity
6-Methylpyrimidine analogMethyl at C6Increased steric hindrance
Thienopyrimidine derivativeThiophene fusionRed-shifted UV absorption

Q. What experimental controls are critical for stability studies of this compound?

Methodology :

  • Light/Temperature Sensitivity : Store samples in amber vials at –20°C. Monitor degradation via HPLC at 254 nm.
  • Hydrolysis Tests : Incubate in pH 7.4 buffer (37°C) and track allyloxy cleavage by TLC .

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